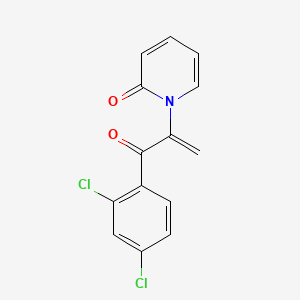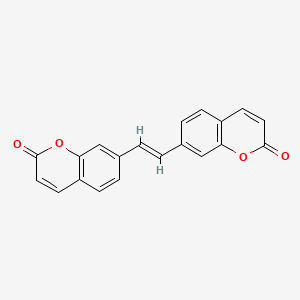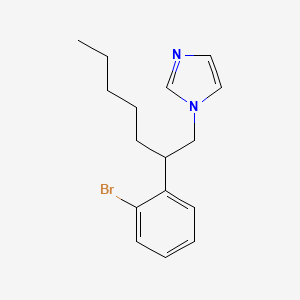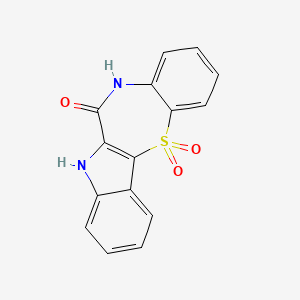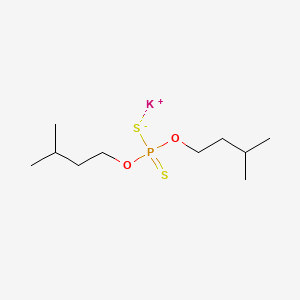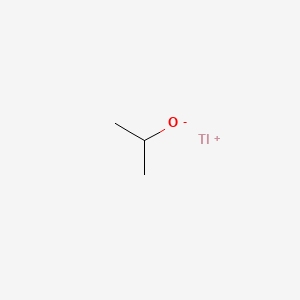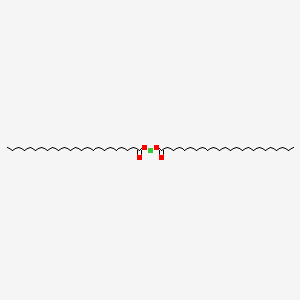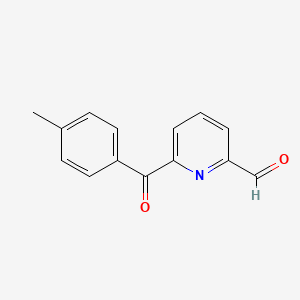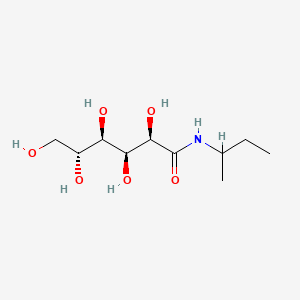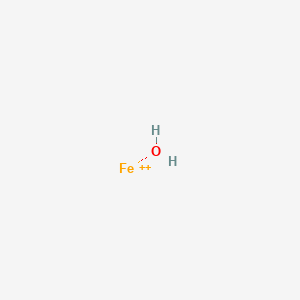
Dodec-1-ene;oct-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodec-1-ene: and Oct-1-ene are both alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. Dodec-1-ene has a chain of twelve carbon atoms with a double bond at the first carbon, while Oct-1-ene has a chain of eight carbon atoms with a double bond at the first carbon. These compounds are classified as alpha-olefins due to the position of the double bond at the alpha (first) carbon. This positioning enhances their reactivity and makes them valuable in various industrial applications .
Synthetic Routes and Reaction Conditions:
Dodec-1-ene: It is commercially produced by the oligomerization of ethylene. The Shell Higher Olefin Process (SHOP) employs a nickel catalyst, while other methods use triethylaluminium as a catalyst.
Oct-1-ene: Similar to dodec-1-ene, oct-1-ene is produced through the oligomerization of ethylene.
Industrial Production Methods:
- Both compounds are produced on an industrial scale using the aforementioned oligomerization processes. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the product .
Types of Reactions:
Oxidation: Both dodec-1-ene and oct-1-ene can undergo oxidation reactions to form corresponding alcohols, aldehydes, or carboxylic acids.
Substitution: Halogenation reactions can occur where the double bond reacts with halogens like chlorine or bromine to form dihalides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in an acidic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst under high pressure.
Substitution: Chlorine or bromine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Reduction: Corresponding alkanes.
Substitution: Dihalides.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Dodec-1-ene and oct-1-ene are used as intermediates in the synthesis of various chemicals, including detergents, lubricants, and plasticizers . Biology : These compounds are used in the study of lipid metabolism and as model compounds in biochemical research . Medicine : They are used in the synthesis of pharmaceuticals and as precursors for drug development . Industry : Dodec-1-ene and oct-1-ene are used in the production of synthetic lubricants, surfactants, and as co-monomers in polymerization reactions .
Wirkmechanismus
The reactivity of dodec-1-ene and oct-1-ene is primarily due to the presence of the carbon-carbon double bond. This double bond can participate in various chemical reactions, such as addition, oxidation, and polymerization. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Other alpha-olefins such as hex-1-ene, dec-1-ene, and tetradec-1-ene share similar chemical properties and reactivity due to the presence of the alpha-positioned double bond . Uniqueness : The uniqueness of dodec-1-ene and oct-1-ene lies in their specific chain lengths, which influence their physical properties and suitability for different applications. For example, dodec-1-ene is more suitable for the production of detergents due to its longer carbon chain, while oct-1-ene is preferred in the synthesis of certain polymers .
Eigenschaften
CAS-Nummer |
111256-18-9 |
|---|---|
Molekularformel |
C20H40 |
Molekulargewicht |
280.5 g/mol |
IUPAC-Name |
dodec-1-ene;oct-1-ene |
InChI |
InChI=1S/C12H24.C8H16/c1-3-5-7-9-11-12-10-8-6-4-2;1-3-5-7-8-6-4-2/h3H,1,4-12H2,2H3;3H,1,4-8H2,2H3 |
InChI-Schlüssel |
UWLFCAUZOBRWNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC=C.CCCCCCC=C |
Physikalische Beschreibung |
Liquid |
Verwandte CAS-Nummern |
111256-18-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





